molecular formula C9H12FNO B13049867 (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL

Cat. No.: B13049867
M. Wt: 169.20 g/mol
InChI Key: DWXYPVJJOLRWQJ-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis often begins with 2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process using reagents like ammonium formate and palladium on carbon.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: 1-Amino-1-(2-fluorophenyl)propan-2-one.

    Reduction: 1-Amino-1-(2-fluorophenyl)propane.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1

InChI Key

DWXYPVJJOLRWQJ-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1F)N)O

Origin of Product

United States

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